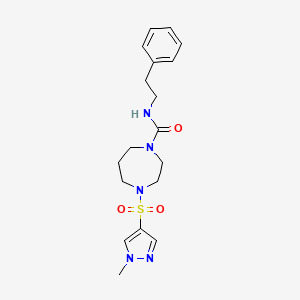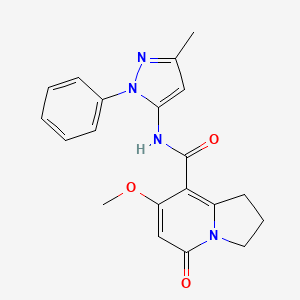
N-(4-氨基-2-((2-(萘-1-胺基)-2-氧代乙基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)-3,4-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including an amino group, a thio group, a pyrimidine ring, and a benzamide group. These groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. It likely has a complex structure due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the thio group could undergo oxidation or substitution reactions, and the pyrimidine ring could undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, it could have a high melting point due to the presence of the pyrimidine ring, and it could be soluble in polar solvents due to the presence of the amino and thio groups .科学研究应用
- 研究人员开发了各种合成路线来获得这种化合物。这些方法涉及嘧啶并[4,5-d]嘧啶或嘧啶并[5,4-d]嘧啶核心的组装,通常从容易获得的前体开始。 绿色技术,例如在聚乙二醇 (PEG-400) 中的反应,已被探索以提高可持续性和效率 .
- 初步研究表明该化合物具有抗菌活性。它已针对金黄色葡萄球菌 (S. aureus) 和枯草芽孢杆菌 (B. subtilis) 等细菌进行了测试。 观察到 26.60–33.80 mm 范围内的抑菌圈 .
合成方法
抗菌活性
总之,N-(4-氨基-2-((2-(萘-1-胺基)-2-氧代乙基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)-3,4-二甲氧基苯甲酰胺代表了一类有趣的化合物,在医药、抗菌治疗和药物开发方面具有潜在应用。研究人员继续揭示其多方面性质,其合成意义仍然是活跃研究的领域。 如果您想了解更多有关任何特定方面的详细信息,请随时提问!😊
作用机制
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-amino-2-thiouracil with 2-naphthylamine to form the intermediate, which is then reacted with ethyl 2-bromoacetate to form the key intermediate. This intermediate is then subjected to a series of reactions to form the final product.", "Starting Materials": [ "4-amino-2-thiouracil", "2-naphthylamine", "ethyl 2-bromoacetate", "3,4-dimethoxybenzoic acid", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "hydrochloric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "4-amino-2-thiouracil is reacted with thionyl chloride to form 4-amino-2-chloro-6-thiouracil.", "The above intermediate is then reacted with sodium nitrite and hydrochloric acid to form 4-amino-2-nitro-6-thiouracil.", "The above intermediate is then reduced with sodium borohydride to form 4-amino-2-amino-6-thiouracil.", "2-naphthylamine is reacted with acetic anhydride to form N-acetyl-2-naphthylamine.", "The above intermediate is then reacted with sodium azide to form N-azido-2-naphthylamine.", "The above intermediate is then reacted with ethyl 2-bromoacetate to form N-(2-(naphthalen-1-ylamino)-2-oxoethyl)acetamide.", "The above intermediate is then reacted with potassium carbonate and palladium on carbon to form N-(2-(naphthalen-1-ylamino)-2-oxoethyl)thioacetamide.", "The above intermediate is then reacted with 4-amino-2-amino-6-thiouracil to form N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide.", "The above intermediate is then reacted with sodium hydroxide and 3,4-dimethoxybenzoic acid to form the final product, N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide." ] } | |
CAS 编号 |
868226-93-1 |
分子式 |
C25H23N5O5S |
分子量 |
505.55 |
IUPAC 名称 |
N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H23N5O5S/c1-34-18-11-10-15(12-19(18)35-2)23(32)28-21-22(26)29-25(30-24(21)33)36-13-20(31)27-17-9-5-7-14-6-3-4-8-16(14)17/h3-12H,13H2,1-2H3,(H,27,31)(H,28,32)(H3,26,29,30,33) |
InChI 键 |
STUUOKZWTFZMKF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC4=CC=CC=C43)N)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2475576.png)
![3-(1-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2475577.png)

![N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2475582.png)






![2-(ethylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2475595.png)
amine hydrochloride](/img/structure/B2475596.png)
![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2475598.png)
